8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid

Physicochemical profiling Lead-likeness Formulation development

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid (CAS 1823941-77-0) is a heterocyclic building block belonging to the 1,7-naphthyridine family. It exists in equilibrium with its 8-hydroxy tautomer and features a carboxylic acid at the 3-position and an oxo/hydroxy group at the 8-position, giving it a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol.

Molecular Formula C9H6N2O3
Molecular Weight 190.158
CAS No. 1823941-77-0
Cat. No. B2438456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid
CAS1823941-77-0
Molecular FormulaC9H6N2O3
Molecular Weight190.158
Structural Identifiers
SMILESC1=CNC(=O)C2=NC=C(C=C21)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-8-7-5(1-2-10-8)3-6(4-11-7)9(13)14/h1-4H,(H,10,12)(H,13,14)
InChIKeyHJIGZSYQTIRGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid (CAS 1823941-77-0): A Differentiated 1,7-Naphthyridine Scaffold for Medicinal Chemistry Procurement


8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid (CAS 1823941-77-0) is a heterocyclic building block belonging to the 1,7-naphthyridine family [1]. It exists in equilibrium with its 8-hydroxy tautomer and features a carboxylic acid at the 3-position and an oxo/hydroxy group at the 8-position, giving it a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol [1]. This scaffold is characterized by a calculated LogP of 0.15, a polar surface area of 79 Ų, and two hydrogen bond donors [1], distinguishing it from the non-hydroxylated parent 1,7-naphthyridine-3-carboxylic acid. It serves as a versatile intermediate for amide, ester, and heterocycle derivatization, and is supplied at purities of 95–98% .

Why 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid Cannot Be Replaced by Non-Hydroxylated 1,7-Naphthyridine Analogs


Substituting 8-oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid (CAS 1823941-77-0) with the simpler 1,7-naphthyridine-3-carboxylic acid (CAS 250674-49-8) introduces a critical loss of function. The 8-oxo/8-hydroxy group is not a passive substituent: it dramatically alters the physicochemical profile, reducing LogP from 1.328 to 0.15 [1], and it enables divalent metal chelation—a verified mechanism of action for anti-kinetoplastid activity in this scaffold class [2]. Furthermore, SAR studies on 8-hydroxynaphthyridines demonstrate that methylation or deletion of the 8-OH group abolishes or severely attenuates antiparasitic potency [3]. These quantitative differences mean that generic substitution with non-hydroxylated analogs will not recapitulate the solubility, metal-binding, or biological activity profile of the target compound.

Quantitative Differentiation Evidence for 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid Versus Closest Analogs


LogP Reduction vs. 1,7-Naphthyridine-3-carboxylic acid Enhances Aqueous Solubility

The presence of the 8-oxo group reduces the calculated LogP of the target compound to 0.15, compared to a LogP of 1.328 for the non-hydroxylated 1,7-naphthyridine-3-carboxylic acid (CAS 250674-49-8) [1]. This represents an approximately 9-fold reduction in lipophilicity (ΔLogP ≈ 1.18), translating to improved aqueous solubility and a lower Chrom LogD₇.₄ profile that is more compatible with lead-like chemical space [1].

Physicochemical profiling Lead-likeness Formulation development

Divalent Metal Chelation: 8-Oxo Group Enables Zn²⁺/Fe²⁺/Cu²⁺ Binding Absent in Non-Hydroxylated Analogs

8-Hydroxy/8-oxo-naphthyridine compounds directly chelate divalent transition metals, forming 2:1 ligand:metal complexes with Zn²⁺, Fe²⁺, and Cu²⁺ [1]. In T. brucei assays, the addition of 200 μM exogenous Zn²⁺ caused an 8-fold rightward shift in the EC₅₀ of 8-HNT compound 1 (EC₅₀ increased from 0.36 ± 0.09 μM to 2.8 ± 0.1 μM), while Fe²⁺ produced an 8.0-fold shift (EC₅₀ from 0.2 ± 0.01 μM to 1.8 ± 0.2 μM) [1]. Ca²⁺, Mg²⁺, and Mn²⁺ showed negligible shifts (≤1.1-fold), confirming selectivity for transition metals. Non-hydroxylated naphthyridines lack this chelation capacity.

Metal chelation Antiparasitic mechanism Transition metal homeostasis

8-OH Group Essential for Antileishmanial Potency: Methylation or Deletion Abolishes Activity

In a Leishmania donovani intramacrophage assay, methylation of the 8-hydroxyl group (compound 18) reduced antiparasitic potency relative to the parent 8-OH compound 16 (pEC₅₀ = 6.2), while complete removal of the 8-OH (compound 17) resulted in loss of activity [1]. Furthermore, trapping the phenolic OH as a carbonyl (compounds 22, 23) removed all antiparasitic activity despite the parent amides having pEC₅₀ values >6.0 [1]. The authors concluded that the acceptor–donor–acceptor binding motif of the 8-ol core is indispensable for activity [1].

Antileishmanial SAR 8-hydroxynaphthyridine Phenotypic screening

Enhanced Hydrogen Bond Donor Capacity vs. 1,7-Naphthyridine-3-carboxylic acid for Target Engagement

The 8-oxo group introduces two hydrogen bond donor (HBD) sites to the scaffold, increasing the HBD count from 0 (in 1,7-naphthyridine-3-carboxylic acid) to 2, while maintaining 4 hydrogen bond acceptors (HBA) [1]. Polar surface area increases from approximately 63 Ų to 79 Ų [1]. This HBD/HBA profile is critical for the acceptor–donor–acceptor binding motif identified as essential for target engagement in anti-infective programs [2].

Hydrogen bonding Target engagement Medicinal chemistry design

Molecular Weight Offset vs. Parent 1,7-Naphthyridine-3-carboxylic acid Influences Physicochemical and Synthetic Planning

The 8-oxo substitution increases the molecular weight of the 1,7-naphthyridine-3-carboxylic acid scaffold from 174.16 g/mol to 190.16 g/mol (ΔMW = +16 Da, corresponding to one oxygen atom) [1]. This difference, while modest, must be accounted for in fragment-based drug design, where every heavy atom influences ligand efficiency metrics. The target compound also features a molecular formula of C₉H₆N₂O₃ versus C₉H₆N₂O₂ for the comparator [1].

Molecular weight Building block selection Synthetic strategy

Research and Industrial Application Scenarios for 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid (CAS 1823941-77-0)


Anti-Kinetoplastid Drug Discovery Programs Requiring Metal-Chelating Scaffolds

The 8-oxo/8-hydroxy motif enables direct chelation of Zn²⁺, Fe²⁺, and Cu²⁺, a mechanism validated as the mode of action for anti-trypanosomal and antileishmanial activity in this chemotype [1]. The target compound serves as the minimal core scaffold for constructing 7-substituted derivatives targeting Leishmania and Trypanosoma parasites, where the 8-OH group is pharmacophorically essential—SAR studies confirm that methylation or deletion abolishes activity [2].

Medicinal Chemistry Programs Requiring Low LogP, High Solubility Heterocyclic Building Blocks

With a LogP of 0.15, the target compound offers approximately 9-fold lower lipophilicity than the parent 1,7-naphthyridine-3-carboxylic acid (LogP 1.328) [3], making it a preferred starting scaffold for lead optimization campaigns where Chrom LogD₇.₄ below 3 is targeted to mitigate glucuronidation and metabolic clearance liabilities [2].

PIP4K2A Kinase Inhibitor Development Using 1,7-Naphthyridine Scaffolds

1,7-Naphthyridine-based inhibitors such as BAY-091 and BAY-297 have been characterized as potent and highly selective PIP4K2A kinase inhibitors with cellular target engagement confirmed by CETSA [4]. The target compound provides a functionalized 1,7-naphthyridine core amenable to further elaboration for kinase inhibitor programs, leveraging the 3-carboxylic acid for amide/ester diversification and the 8-oxo group for hydrogen bond interactions.

Fragment-Based Drug Discovery (FBDD) Requiring HBD-Rich Heterocyclic Fragments

The target compound (MW 190 Da, 14 heavy atoms) falls within fragment space and offers 2 HBD and 4 HBA, compared to 0 HBD for the non-hydroxylated analog [3]. This HBD capacity enables the acceptor–donor–acceptor binding motif critical for engaging biological targets [2], making the compound a valuable fragment for screening libraries targeting metal-dependent enzymes or protein–protein interfaces requiring hydrogen bond networks.

Quote Request

Request a Quote for 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.